molecular formula C24H27N7O3 B2491208 1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 607387-09-7

1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B2491208
CAS RN: 607387-09-7
M. Wt: 461.526
InChI Key: MXOZTKHOWYJJRO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine derivatives have been extensively studied due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are known for their structural diversity and have been synthesized through various methods to explore their therapeutic potentials.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives often involves cyclization reactions and modifications to introduce different substituents at various positions of the heterocycle. For instance, the systematic modification of the imidazo[1,2-a]pyrimidine moiety to reduce metabolism mediated by aldehyde oxidase (AO) involves altering the heterocycle or blocking the reactive site, demonstrating the versatility in synthetic approaches for modifying these compounds (Linton et al., 2011).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives is characterized by the presence of a fused imidazole and pyrimidine ring. Structural modifications often aim to enhance biological activity or reduce metabolic degradation. X-ray diffraction analysis has been utilized to determine the structure of novel compounds, ensuring the accuracy of the synthesized molecules (Deng et al., 2010).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, to introduce different functional groups. These reactions are crucial for the development of compounds with targeted biological activities. For example, the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine demonstrates the chemical versatility of these compounds (Li et al., 2003).

Scientific Research Applications

Chemical Synthesis and Transformations

  • Synthesis and Tautomerism : Research conducted by Jakubkienė et al. (2008) explored the synthesis of related 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones, highlighting the chemical versatility and potential tautomeric transformations in similar compounds (Jakubkienė, Kacnova, Burbulienė, & Vainilavicius, 2008).

Biological Applications

  • Antimicrobial Properties : Desai et al. (2014) investigated the synthesis of hybrid molecules containing pyrimidine-based imidazole scaffolds, demonstrating their potent antimicrobial activities. This indicates a potential application of related compounds in combating microbial infections (Desai, Vaghani, Rajpara, Joshi, & Satodiya, 2014).

Pharmacological Research

  • Antineoplastic Activity : Abdel-Hafez (2007) synthesized a series of benzimidazole condensed ring systems, including derivatives of imidazo[1,2-a]pyrimidine, which exhibited significant antineoplastic activity in vitro. This study suggests a potential application in cancer therapy (Abdel-Hafez, 2007).

Medicinal Chemistry

properties

IUPAC Name

7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O3/c1-16-5-6-20-28-22-19(24(33)31(20)14-16)12-18(23(32)27-13-17-4-2-11-34-17)21(25)30(22)9-3-8-29-10-7-26-15-29/h5-7,10,12,14-15,17,25H,2-4,8-9,11,13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOZTKHOWYJJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NCC5CCCO5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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